1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one
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Overview
Description
1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a dihydropyrazinone core
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 3-fluoroaniline with methoxyacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired dihydropyrazinone compound. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with specific biological targets.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methoxy group may influence its pharmacokinetic properties. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with similar compounds such as:
1-(4-Fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one: Similar in structure but with the fluorine atom at a different position, which may affect its chemical reactivity and biological activity.
1-(3-Chlorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one: The chlorine atom provides different electronic properties compared to fluorine, leading to variations in its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-11(15)14(6-5-13-10)9-4-2-3-8(12)7-9/h2-7H,1H3 |
InChI Key |
KUVSCBXUKBUVHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN(C1=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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